molecular formula C8H10FNO B13422304 2-(2-Amino-5-fluorophenyl)ethanol CAS No. 553661-24-8

2-(2-Amino-5-fluorophenyl)ethanol

Cat. No.: B13422304
CAS No.: 553661-24-8
M. Wt: 155.17 g/mol
InChI Key: HOCPHZKDNNMZTQ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenyl)ethanol is an organic compound with the chemical formula C8H10FNO. It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group at the 2-position and a fluorine atom at the 5-position. This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Amino-5-fluorophenyl)ethanol involves the reaction of 2-nitro-5-fluorobenzaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the ethanol derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-5-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-fluorophenyl)ethanol
  • 2-(2-Amino-3-fluorophenyl)ethanol
  • 2-(2-Amino-6-fluorophenyl)ethanol

Uniqueness

2-(2-Amino-5-fluorophenyl)ethanol is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This arrangement can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .

Properties

CAS No.

553661-24-8

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(2-amino-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4,10H2

InChI Key

HOCPHZKDNNMZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCO)N

Origin of Product

United States

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